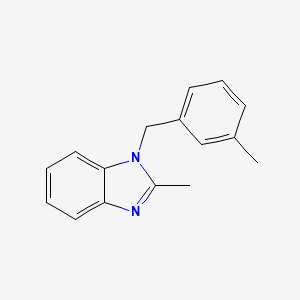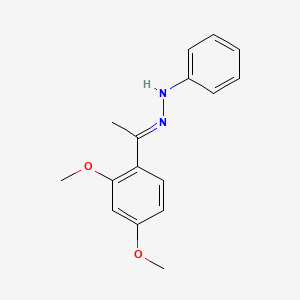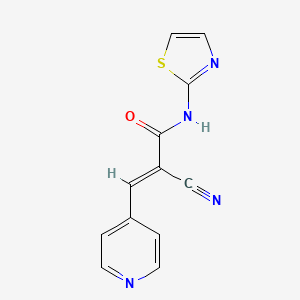
N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide, also known as BMN-673, is a chemical compound that belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a group of drugs that are used in the treatment of various types of cancer. BMN-673 has been shown to have potent anti-tumor activity and is currently being investigated as a potential treatment for cancer. In
Wirkmechanismus
N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide works by inhibiting the PARP enzyme, which is involved in DNA repair. When DNA is damaged, PARP is activated and helps to repair the damage. However, in cancer cells with defects in DNA repair pathways, PARP inhibition leads to the accumulation of DNA damage and ultimately cell death. N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide has been shown to be highly selective for PARP-1 and PARP-2, which are the most abundant PARP enzymes in cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide has been shown to have potent anti-tumor activity in preclinical and clinical studies. It has been shown to be effective against a wide range of cancer types, including breast, ovarian, pancreatic, and prostate cancer. N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide has also been shown to have a favorable safety profile, with a low incidence of side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide is its potent anti-tumor activity. It has been shown to be effective against a wide range of cancer types, making it a promising therapeutic agent for cancer treatment. However, one of the limitations of N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide is its high cost, which may limit its availability for clinical use.
Zukünftige Richtungen
There are several future directions for the development of N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide. One area of research is the identification of biomarkers that can predict response to PARP inhibitors. This will help to identify patients who are most likely to benefit from treatment with N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide. Another area of research is the development of combination therapies that can enhance the anti-tumor activity of N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide. Finally, there is a need for the development of more potent and selective PARP inhibitors that can overcome resistance to current therapies.
Conclusion:
In conclusion, N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide is a promising therapeutic agent for cancer treatment. It has been shown to have potent anti-tumor activity and a favorable safety profile. The development of N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide and other PARP inhibitors represents an important advance in cancer treatment, and future research will continue to explore their potential for improving patient outcomes.
Synthesemethoden
The synthesis of N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide involves several steps. The first step is the preparation of 4-bromo-2-methylphenylamine from 4-bromo-2-methylacetanilide. The second step involves the nitration of 4-methyl-3-nitrobenzoic acid to give 4-methyl-3-nitrobenzoyl chloride. The final step involves the coupling of 4-bromo-2-methylphenylamine with 4-methyl-3-nitrobenzoyl chloride to give N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide has been extensively studied in preclinical and clinical trials for its anti-tumor activity. It has been shown to have potent activity against a wide range of cancer types, including breast, ovarian, pancreatic, and prostate cancer. N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide works by inhibiting the PARP enzyme, which is involved in DNA repair. Cancer cells with defects in DNA repair pathways are more sensitive to PARP inhibitors, making N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide a promising therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-9-3-4-11(8-14(9)18(20)21)15(19)17-13-6-5-12(16)7-10(13)2/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXPUOGCTHZDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-4-methyl-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5718361.png)


![N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5718385.png)


![2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5718401.png)



![3-phenyl-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5718424.png)
![4-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5718427.png)

